(4-phosphonophenyl)phosphonic Acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-phosphonophenyl)phosphonic acid typically involves the reaction of biphenyl derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) in aqueous solution at reflux . Another method involves the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: (4-Phosphonophenyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or phosphinite derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

Oxidation: Formation of phosphonic acid derivatives with higher oxidation states.

Reduction: Formation of phosphine or phosphinite derivatives.

Substitution: Formation of nitro or halogenated biphenyl derivatives.

科学研究应用

Pharmaceutical Applications

Bioactive Properties :

(4-phosphonophenyl)phosphonic acid exhibits bioactive properties that make it useful in drug design. It is structurally analogous to phosphate, allowing it to mimic phosphate groups in biological systems. This characteristic is particularly valuable in the development of:

- Antiviral Drugs : Compounds such as tenofovir utilize phosphonic acid derivatives for their antiviral activities against HIV.

- Antibiotics : Phosphonic acids have been incorporated into antibiotic structures, enhancing their efficacy against bacterial infections (e.g., fosfomycin) .

- Bone-Targeting Agents : The affinity of phosphonic acids for calcium ions has led to their use in drugs aimed at treating osteoporosis and bone metastasis, such as alendronate and zoledronate .

Material Science Applications

Surface Functionalization :

The phosphonic acid group allows for effective surface functionalization of various substrates, which is crucial in material science. Applications include:

- Coating Agents : this compound can be used to immobilize organic or organometallic molecules on metal oxides like TiO₂ and Al₂O₃, enhancing the properties of these materials for catalysis and sensor applications .

- Dye-Sensitized Solar Cells : Its anchoring capability makes it suitable for developing more efficient dye-sensitized solar cells .

Nanomaterials :

In nanotechnology, phosphonic acids are employed to stabilize colloidal solutions of nanocrystals and create hybrid materials with tailored properties. For instance, phosphonic acid-functionalized porphyrins have been used as chemosensors for explosives .

Environmental Applications

Water Treatment :

The high affinity of this compound for metal ions makes it effective in water treatment processes. Its ability to selectively bind lanthanides can be harnessed for nuclear waste treatment or as sequestration agents .

Case Study 1: Drug Development

A study highlighted the synthesis of a new class of antiviral drugs based on phosphonic acid derivatives. These compounds demonstrated improved pharmacokinetic properties and efficacy against viral infections when compared to traditional therapies .

Case Study 2: Material Fabrication

Research into the use of this compound in fabricating supported catalysts showed enhanced catalytic performance due to better dispersion and stability of active sites on the catalyst surface .

作用机制

The mechanism of action of (4-phosphonophenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or receptors. The phosphonic acid groups can mimic phosphate groups, allowing the compound to act as an inhibitor of enzymes that recognize phosphate substrates. This interaction can disrupt normal enzyme function, leading to various physiological effects .

相似化合物的比较

1,4-Benzenediphosphonic Acid: Similar structure with two phosphonic acid groups attached to a benzene ring.

Biphenyl-4,4’-diphosphonic Acid: Another biphenyl derivative with phosphonic acid groups.

Uniqueness: (4-Phosphonophenyl)phosphonic acid is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions compared to simpler aromatic phosphonic acids. This structural feature can enhance its binding affinity and specificity for certain molecular targets .

生物活性

(4-Phosphonophenyl)phosphonic acid is a phosphonic acid derivative characterized by its unique structure, which includes a phosphonic acid functional group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for developing therapeutic applications and exploring its role in various biochemical pathways.

Chemical Structure and Properties

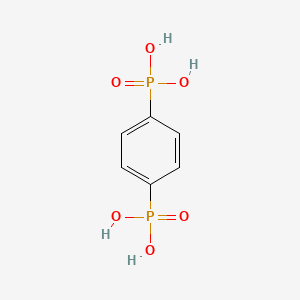

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group with a phosphonic acid substituent, which contributes to its high polarity and reactivity. The presence of the phosphonic acid moiety allows for significant interactions with biological macromolecules, enhancing its potential efficacy in therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

- Non-small cell lung adenocarcinoma (A549)

- Breast adenocarcinoma (MDA-MB-231)

- Colorectal adenocarcinoma (HT-29)

The compound has shown effective cytotoxicity with an LC50 value of approximately 12 μM against these cancer cells, suggesting a selective action against tumor cells while sparing normal cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to modulate inflammatory responses. Studies have noted that it significantly inhibits the production of anti-inflammatory cytokines such as IL-10 while enhancing pro-inflammatory cytokines like IL-23 in macrophages stimulated with lipopolysaccharide (LPS) . This dual action suggests its potential use in managing inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical signaling pathways. Notably, it has been identified as an inhibitor of specific protein phosphatases, which play vital roles in cellular signaling and metabolism. For instance, it interacts with Protein Phosphatase 2A (PP2A), influencing downstream signaling pathways that regulate cell growth and survival .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including:

- Suzuki-Miyaura Coupling : This method allows for the formation of carbon-phosphorus bonds, essential for constructing the phosphonic acid framework.

- Acidic Hydrolysis : Following synthesis, the resulting esters are hydrolyzed to yield the final phosphonic acid product.

The purity and structural integrity of synthesized compounds are confirmed through techniques such as NMR spectroscopy and mass spectrometry .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | LC50 = 12 μM against A549 cells | |

| Anti-inflammatory | Inhibition of IL-10 production | |

| Enzyme Inhibition | Inhibition of PP2A |

Recent Research Highlights

- Study on Anticancer Activity : A recent study demonstrated that derivatives of phosphonic acids, including this compound, exhibit significant cytotoxic effects against multiple cancer cell lines while maintaining lower toxicity towards normal cells .

- Inflammation Modulation : Another research highlighted the compound's ability to alter cytokine profiles in macrophages, indicating potential applications in treating inflammatory conditions .

属性

IUPAC Name |

(4-phosphonophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6P2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDJUJAFXNIIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236754 | |

| Record name | Phosphonic acid, p-phenylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-68-2 | |

| Record name | Phosphonic acid, p-phenylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, p-phenylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。